molecular formula C10H10F3N B13036045 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

Cat. No.: B13036045
M. Wt: 201.19 g/mol
InChI Key: SZFPOBNKOJLIJV-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is an organic compound with the molecular formula C10H10F3N It is characterized by the presence of a trifluorophenyl group attached to a butenyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluorophenyl group can enhance its binding affinity and specificity for these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)but-3-en-1-amine: Similar structure but with a single fluorine atom.

    1-(2,4,5-Trifluorophenyl)but-3-en-1-amine: Differing fluorine substitution pattern.

    1-(2,3,4-Trifluorophenyl)but-3-en-1-amine: Stereoisomers with different spatial arrangements.

Uniqueness

This compound is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (–CF₃) is known to enhance the pharmacological properties of organic molecules, affecting their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H8F3N\text{C}_9\text{H}_8\text{F}_3\text{N}

This compound features a butene chain conjugated with a trifluorophenyl group, which significantly influences its electronic properties and biological reactivity.

Antibacterial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antibacterial properties. A study comparing various derivatives found that the positioning of the –CF₃ group on the phenyl ring significantly affects antibacterial efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The presence of electron-withdrawing groups like –CF₃ at specific positions enhances activity by altering electron density and steric factors.

CompoundPosition of –CF₃Average CytotoxicityAntibacterial Activity
5aPara0.625Moderate
5bMeta0.589High
5cOrtho0.426Very High

The data suggest that compounds with the –CF₃ group in the meta position generally exhibited higher antibacterial activity compared to those with it in the para position .

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have shown antifungal properties. A comprehensive screening of synthesized compounds revealed that certain derivatives demonstrated significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies indicated that modifications to the amine group could enhance antifungal potency.

Study on Antimicrobial Effects

A detailed investigation published in a peer-reviewed journal assessed the antimicrobial effects of several trifluoromethyl-substituted compounds. The study utilized various assays to evaluate minimum inhibitory concentrations (MICs) against bacterial strains. Results indicated that certain derivatives of this compound had MIC values comparable to standard antibiotics.

Structure-Activity Relationship Analysis

A structure-activity relationship analysis highlighted how different substitutions on the phenyl ring influenced biological activity. The incorporation of additional functional groups was shown to modulate both potency and selectivity towards bacterial targets. For instance, introducing halogens or alkyl groups at specific positions enhanced lipophilicity and membrane permeability, resulting in improved antibacterial action .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To validate efficacy and safety profiles.
  • Mechanistic Studies : To elucidate the specific pathways through which these compounds exert their effects.
  • Derivatization : Exploring further modifications to enhance potency and reduce toxicity.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2

InChI Key

SZFPOBNKOJLIJV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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